molecular formula C7H12ClNO2 B1460553 4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride CAS No. 99237-02-2

4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride

Cat. No. B1460553
CAS RN: 99237-02-2
M. Wt: 177.63 g/mol
InChI Key: CZCFPGFMEIKGPJ-UHFFFAOYSA-N
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Description

4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride is a chemical compound with the CAS Number: 99237-02-2 . Its molecular weight is 177.63 . The compound is in the form of a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride . The Inchi Code is 1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular weight is 177.63 . The IUPAC name is methyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride . The Inchi Code is 1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H .

Scientific Research Applications

Enzymatic Resolution in Carbocyclic Nucleoside Synthesis

4-Amino-cyclopent-1-enecarboxylic acid methyl ester derivatives show potential as intermediates in carbocyclic nucleoside synthesis. Their enantioselective resolution using esterases and lipases highlights the importance of functionalization of the amino group for the rate and enantioselectivity of the hydrolysis process. Pig liver esterase has shown high enantioselectivity with certain derivatives, beneficial for synthesizing carbocyclic nucleosides with high optical purity (Mahmoudian et al., 1992).

Synthesis of Heterocyclic Amino Acids

The compound has been utilized in the synthesis of various heterocyclic amino acids. For instance, its derivatives undergo dimerization reactions to produce α,α′-diaminodicarboxylic acid derivatives, yielding stable hydrochlorides of substituted 3-amino-piperidine-3,6-dicarboxylic acids and 2,6-diazabicyclo[3.2.1]octane-1,5-dicarboxylic acids. These compounds represent new types of cyclic and bicyclic amino acids, expanding the scope of amino acid chemistry (Wulff & Klinken, 1992).

Thermosensitive Properties in Biomedical Applications

Phosphazene derivatives bearing amino acid ester groups, synthesized from reactions of this compound with cyclophosphazenes, demonstrate notable thermosensitive properties. These properties are crucial for biomedical applications, as the compounds degrade into harmless products like amino acids, phosphates, and ammonium salts at body temperature. Their lower critical solution temperatures are around body temperature, indicating potential uses in drug delivery systems or tissue engineering (Uslu et al., 2017).

Directed Hydrogenation in Stereochemistry

The directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters using N-tert-butoxycarbonylamino- and hydroxyl-directed methodologies leads to essentially single diastereomers of specific cyclopentanecarboxylic acid methyl esters. This highlights its role in advancing stereochemical control in organic synthesis, particularly in the formation of cyclopentene derivatives (Smith et al., 2001).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 4-aminocyclopentene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCFPGFMEIKGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride
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4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride
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4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride
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4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride
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4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride

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